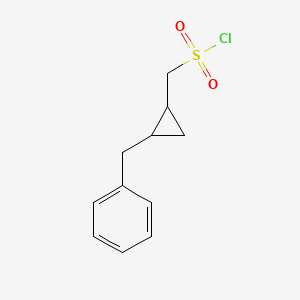

(2-Benzylcyclopropyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNZNSWZUYAPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Methanesulfonic Acid Route: One common method involves the reaction of methanesulfonic acid with thionyl chloride.

Sulfuryl Chloride Route: Another method involves the radical chlorination of methane with sulfuryl chloride, producing methanesulfonyl chloride and hydrogen chloride as by-products.

Industrial Production Methods: Industrial production of (2-Benzylcyclopropyl)methanesulfonyl chloride often involves large-scale chlorination processes using thionyl chloride or sulfuryl chloride due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (2-Benzylcyclopropyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Elimination Reactions: It can also participate in elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products:

Sulfonamides: Formed when reacted with amines.

Sulfonate Esters: Formed when reacted with alcohols.

Thioethers: Formed when reacted with thiols.

Scientific Research Applications

Chemical Properties and Reactivity

(2-Benzylcyclopropyl)methanesulfonyl chloride can be represented by the chemical formula C₁₃H₁₅ClO₂S. The compound features a benzyl group attached to a cyclopropyl moiety, linked to a methanesulfonyl chloride functional group. The methanesulfonyl chloride portion is known for its high reactivity, particularly as an electrophile in various chemical reactions. It can participate in nucleophilic substitution reactions, forming stable intermediates that are valuable in synthetic organic chemistry.

Synthesis of Pharmaceuticals

One of the primary applications of (2-Benzylcyclopropyl)methanesulfonyl chloride lies in its role as an intermediate in pharmaceutical synthesis. Sulfonyl chlorides are often utilized to modify biological targets through covalent bonding, making them essential in drug design. The compound's ability to generate good leaving groups enhances its utility in the synthesis of various biologically active molecules .

Case Study: Synthesis of Nucleoside Derivatives

A notable application is found in the synthesis of purine nucleosides, where (2-Benzylcyclopropyl)methanesulfonyl chloride is used to prepare phosphoramidate prodrugs or cyclic phosphate prodrugs . These derivatives are crucial for developing antiviral and anticancer medications.

Agrochemical Applications

The compound also finds applications in agrochemicals, where it serves as a key reagent in the synthesis of pesticides and herbicides. The reactivity of (2-Benzylcyclopropyl)methanesulfonyl chloride allows for the modification of active ingredients, enhancing their efficacy and stability in agricultural formulations .

Organic Synthesis

In organic chemistry, (2-Benzylcyclopropyl)methanesulfonyl chloride is employed as a versatile reagent for various transformations:

- Formation of Methanesulfonates : The compound can react with alcohols to form methanesulfonates, which are useful intermediates in substitution reactions .

- Chlorinating Agent : It acts as an effective chlorinating agent, facilitating the introduction of chlorine into organic molecules .

- Synthesis of Boronic Esters : The compound can be utilized in the preparation of boronic esters, which are important for cross-coupling reactions in organic synthesis .

Biological Interactions

While specific biological activities for (2-Benzylcyclopropyl)methanesulfonyl chloride are not extensively documented, sulfonyl chlorides generally exhibit a range of biological interactions. Research indicates that compounds containing sulfonyl groups can interact with enzymes and receptors, potentially leading to therapeutic effects. Further studies are necessary to elucidate the specific interactions and biological implications of this compound.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing nucleoside derivatives and other biologically active compounds. |

| Agrochemicals | Serves as a reagent for synthesizing pesticides and herbicides. |

| Organic Synthesis | Functions as a chlorinating agent and forms methanesulfonates; useful in boronic ester synthesis. |

| Biological Interactions | Potential interactions with biological targets; further research needed for specific effects. |

Mechanism of Action

The mechanism of action of (2-Benzylcyclopropyl)methanesulfonyl chloride primarily involves its role as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Table 1: Key Properties of (2-Benzylcyclopropyl)methanesulfonyl Chloride and Analogues

Key Observations :

Structural Complexity : The benzylcyclopropyl group in the target compound increases steric hindrance compared to methanesulfonyl chloride, likely reducing its reactivity in nucleophilic substitutions .

Toxicity Profile: Methanesulfonyl chloride exhibits high acute toxicity (H301, H314, H330), but the benzylcyclopropyl variant’s toxicity remains uncharacterized.

Mass Spectrometry : Higher CCS values for the benzylcyclopropyl derivative suggest larger molecular size and conformational flexibility compared to simpler analogues .

Biological Activity

(2-Benzylcyclopropyl)methanesulfonyl chloride (CAS No. 2168350-75-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(2-Benzylcyclopropyl)methanesulfonyl chloride features a cyclopropyl ring substituted with a benzyl group, linked to a methanesulfonyl chloride moiety. This structure contributes to its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₉ClO₂S |

| Molecular Weight | 216.68 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in polar organic solvents |

The biological activity of (2-benzylcyclopropyl)methanesulfonyl chloride is primarily attributed to its ability to act as an electrophilic agent, which can modify nucleophilic sites in proteins and other biomolecules. Sulfonyl chlorides are known for their ability to form stable sulfonamide bonds, which can alter enzyme activity and protein function.

Inhibition of Enzymatic Activity

Research indicates that compounds with sulfonyl chloride groups can inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : Similar compounds have shown potent inhibition of AChE, which is crucial for neurotransmitter regulation in the nervous system. This inhibition may lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases like Alzheimer's .

- Cyclooxygenase (COX) : Some studies suggest that sulfonamide derivatives can inhibit COX enzymes, which play a significant role in inflammation and pain pathways.

Biological Activity Studies

Despite limited specific studies on (2-benzylcyclopropyl)methanesulfonyl chloride, its structural analogs have been investigated for various biological activities:

- Neuroprotective Effects : Research on related compounds indicates potential benefits in neuroprotection through AChE inhibition, suggesting that (2-benzylcyclopropyl)methanesulfonyl chloride may exhibit similar properties .

- Anti-inflammatory Properties : Compounds containing sulfonamide groups have been shown to possess anti-inflammatory effects by inhibiting COX enzymes, leading to reduced prostaglandin synthesis.

- Antimicrobial Activity : Some sulfonamide derivatives demonstrate antimicrobial properties, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonyl chlorides:

- Study on AChE Inhibition : Methanesulfonyl fluoride (MSF), a related compound, has been shown to selectively inhibit AChE in the brain without significant peripheral effects. This selectivity suggests that (2-benzylcyclopropyl)methanesulfonyl chloride could be similarly effective for targeted neurological therapies .

- Clinical Trials : MSF has undergone clinical trials demonstrating safety and efficacy in treating Alzheimer's disease, highlighting the therapeutic potential of sulfonamide-based compounds .

Toxicological Considerations

While exploring the biological activities of (2-benzylcyclopropyl)methanesulfonyl chloride, it is crucial to consider its toxicity profile:

Q & A

Q. How can the synthesis of (2-Benzylcyclopropyl)methanesulfonyl chloride be optimized for high yield and purity?

Methodological Answer:

- Reagent Selection : Use methanesulfonyl chloride (MsCl) as a sulfonylation agent due to its reactivity with alcohols or amines. Analogous sulfonyl chloride syntheses often employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Reaction Conditions : Conduct the reaction in dry dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions (e.g., cyclopropane ring opening).

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation, followed by characterization using <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to confirm sulfonate ester formation.

Q. What spectroscopic techniques are most effective for characterizing (2-Benzylcyclopropyl)methanesulfonyl chloride?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR will show distinct signals for the cyclopropane protons (δ 0.8–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). The methanesulfonyl group (–SO₂Cl) typically deshields adjacent protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak (C₁₁H₁₃ClO₂S, exact mass ~244.03 Da) and fragmentation patterns.

- FT-IR : Look for S=O stretching vibrations (~1350 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How does the strained cyclopropane ring influence the reactivity of (2-Benzylcyclopropyl)methanesulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The cyclopropane ring imposes steric hindrance, potentially slowing nucleophilic attacks at the sulfonyl chloride group. Compare reaction rates with non-cyclopropane analogs (e.g., benzyl methanesulfonyl chloride) using kinetic studies .

- Ring Strain : The ring’s angle strain may increase electrophilicity of the sulfur center. Computational studies (DFT) can quantify this effect by analyzing LUMO energy levels and charge distribution .

Q. What are the stability challenges of (2-Benzylcyclopropyl)methanesulfonyl chloride under varying storage conditions, and how can they be mitigated?

Methodological Answer:

- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily to sulfonic acid. Store under inert gas (N₂/Ar) in moisture-resistant containers with molecular sieves .

- Thermal Stability : Avoid temperatures >30°C, as decomposition may release SO₂ and HCl (analogous to methanesulfonyl chloride degradation ).

- Light Sensitivity : Protect from UV light using amber glass containers to prevent radical-mediated degradation .

Q. How can conflicting data on the compound’s reactivity with amines be resolved?

Methodological Answer:

- Controlled Experiments : Systematically vary reaction parameters (temperature, solvent polarity, amine pKₐ) to identify optimal conditions. For example, use DIPEA in DMF for hindered amines versus triethylamine in DCM for less hindered analogs.

- Mechanistic Probes : Employ <sup>35</sup>Cl NMR to track chloride displacement kinetics or isotopically label the cyclopropane to study ring-opening side reactions .

Q. What computational models predict the electrophilicity of (2-Benzylcyclopropyl)methanesulfonyl chloride in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for the sulfur atom, identifying sites of electrophilic reactivity. Compare with experimental Hammett σ⁺ values for substituted benzyl analogs .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on transition-state energetics in SN2 reactions with amines or alcohols.

Q. What safety protocols are critical when handling (2-Benzylcyclopropyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves (JIS T 8116 standard), chemical-resistant goggles (JIS T 8147), and a lab coat. Use fume hoods with >0.5 m/s face velocity to prevent vapor inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., sand), followed by disposal as hazardous waste .

- Emergency Response : For eye exposure, irrigate with saline for 15 minutes and seek immediate medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.